N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
Description
"N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide" is a synthetic compound characterized by a complex structure featuring multiple rings and functional groups
Properties
IUPAC Name |
N-[3-[1-(3-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-4-14-8-7-9-15(12-14)27-13(2)18(24-26-27)19-22-21(30-25-19)23-20(28)16-10-5-6-11-17(16)29-3/h5-12H,4H2,1-3H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCWXHLNVMPXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide" typically involves multi-step procedures:
Formation of the 1,2,3-triazole ring: : Using click chemistry to react an azide with an alkyne under copper-catalyzed conditions.
Thiadiazole ring formation: : Cyclization reactions involving thiosemicarbazide and carbon disulfide in basic media.
Coupling reactions: : To introduce the benzamide moiety, involving typical amide bond formation conditions such as using carbodiimide coupling agents.
Industrial Production Methods
In industrial settings, these reactions are optimized for yield and efficiency. High-pressure reactors and continuous flow systems might be used to scale up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions, including:
Oxidation: : Can convert sulfide groups to sulfoxides or sulfones.
Reduction: : Reduction of the triazole or thiadiazole rings under hydrogenation conditions.
Substitution: : Electrophilic or nucleophilic substitutions at the aromatic rings.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Copper sulfate for click reactions, palladium on carbon for hydrogenation.
Major Products
Depending on the reaction, you can get:
Sulfoxides/sulfones: from oxidation.
Hydrogenated derivatives: from reduction.
Substituted aromatic compounds: from substitution reactions.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds containing triazole and thiadiazole moieties. For instance, derivatives similar to N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Case Study:
A study synthesized several derivatives of thiadiazole and evaluated their cytotoxicity using the MTT assay against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cell lines. The results indicated that certain derivatives exhibited significant cytotoxic activity, suggesting that compounds with similar structures may also have potential as anticancer agents .
Antimicrobial Properties
Compounds featuring triazole rings are often explored for their antimicrobial properties. The structural characteristics of this compound may enhance its efficacy against bacterial and fungal pathogens.
Research Findings:
Studies have shown that triazole-containing compounds can exhibit antifungal and antibacterial activities. For example, derivatives similar to this compound have been reported to show effectiveness against various strains of bacteria and fungi .
In Vitro Studies
The biological activity of this compound is often assessed through in vitro assays such as:
- MTT Assay: This method evaluates cell viability and proliferation in response to drug treatment.
Molecular Docking Studies
Molecular docking studies are employed to predict the binding affinity of this compound to various biological targets. These studies can provide insights into the mechanism of action and help optimize lead compounds for enhanced activity.
Mechanism of Action
The compound exerts its effects through:
Binding to specific enzymes or receptors: : Interfering with their normal function, which could inhibit or activate biological pathways.
Disrupting cellular processes: : By interacting with DNA or proteins, leading to changes in cell function.
Molecular Targets and Pathways
This can include:
Kinase enzymes: : Inhibiting signaling pathways.
DNA replication processes: : Preventing cell proliferation.
Reactive Oxygen Species (ROS) production: : Causing oxidative stress in cells.
Comparison with Similar Compounds
Compared to other compounds with 1,2,3-triazole or thiadiazole rings, "N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide" stands out due to its combination of these rings with the benzamide moiety, enhancing its chemical and biological activity.
List of Similar Compounds
1,2,3-Triazole derivatives: : Known for their stability and biological activity.
Thiadiazole derivatives: : Often explored for medicinal chemistry applications.
Benzamide derivatives: : Common in pharmaceuticals for their bioavailability and efficacy.
Biological Activity
N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a compound that integrates various pharmacologically active moieties, including triazole and thiadiazole structures. These frameworks are known for their diverse biological activities, making this compound a potential candidate for drug development in various therapeutic areas.
Chemical Structure
The compound's structure can be described as follows:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Thiadiazole Ring : A heterocyclic compound that contributes to the biological activity.
- Methoxybenzamide Group : Enhances the lipophilicity and potentially the bioavailability of the compound.
Anticancer Activity
Research indicates that compounds containing triazole and thiadiazole moieties exhibit significant anticancer properties. For instance, similar derivatives have shown moderate to high activity against various cancer cell lines. A study reported an IC50 value of approximately 92.4 µM for a related oxadiazole derivative against multiple cancer types including lung and colon cancers . This suggests that this compound may also possess promising anticancer activity.
Antimicrobial Activity
Thiadiazole derivatives are recognized for their antimicrobial effects. Studies have demonstrated that thiadiazoles can inhibit bacterial growth effectively, with some compounds showing superior activity compared to standard antibiotics . The structural features of this compound may enhance its ability to combat microbial infections.
Anti-inflammatory Properties
Compounds with triazole structures have been evaluated for their anti-inflammatory effects. In vitro studies have shown that these compounds can reduce inflammation markers in various cell lines . The presence of the methoxy group in this compound could further modulate its anti-inflammatory potential.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be explained through its structure:
| Structural Feature | Activity | Comments |
|---|---|---|
| Triazole Ring | Anticancer | Essential for cytotoxicity against cancer cell lines |
| Thiadiazole Ring | Antimicrobial | Contributes to broad-spectrum antimicrobial activity |
| Methoxy Group | Lipophilicity | Enhances absorption and bioavailability |
| Ethyl and Methyl Substituents | Increased potency | Modulates electronic properties affecting biological activity |
Case Studies
Several studies have explored the biological activities of triazole and thiadiazole derivatives:
- Anticancer Study : A derivative featuring a similar thiadiazole structure was tested against a panel of cancer cell lines and exhibited significant cytotoxicity with an IC50 value of 92.4 µM .
- Antimicrobial Evaluation : Compounds with thiadiazole cores were found to possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Research : Triazole-containing compounds demonstrated effective inhibition of pro-inflammatory cytokines in cell culture models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
